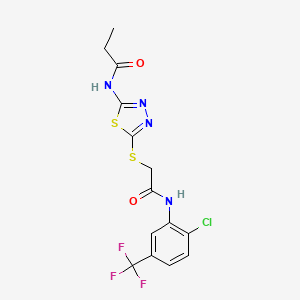
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a useful research compound. Its molecular formula is C14H12ClF3N4O2S2 and its molecular weight is 424.84. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Antibacterial and Antifungal Activities
A study by Chandrakantha et al. (2014) involved the synthesis and biological evaluation of novel substituted 1,3,4-thiadiazole derivatives. These compounds displayed appreciable antibacterial and antifungal activities, highlighting the potential of thiadiazole compounds in developing new antimicrobial agents (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).
Anticancer Properties
Yushyn, Holota, & Lesyk (2022) reported the synthesis of a pyrazoline-bearing hybrid molecule that incorporated 1,3,4-thiadiazole and showed anticancer activity in vitro. This underscores the therapeutic potential of structurally diverse 1,3,4-thiadiazole derivatives in cancer treatment (Yushyn, Holota, & Lesyk, 2022).
Anticonvulsant Activity
Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which share structural features with the target compound, found that certain derivatives showed significant anticonvulsant activity, indicating potential applications in epilepsy treatment (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).
Herbicidal Activity
A study focused on the synthesis of N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides, revealing that these compounds exhibited moderate to excellent herbicidal activity against specific weed species. This suggests that 1,3,4-thiadiazole derivatives could be useful in agricultural applications for weed control (杨子辉, 陈爱羽, 胡艾希, & 叶姣, 2017).
Mechanism of Action
Target of Action
A structurally similar compound, n-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide, has been reported to targetThymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of DNA by catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N4O2S2/c1-2-10(23)20-12-21-22-13(26-12)25-6-11(24)19-9-5-7(14(16,17)18)3-4-8(9)15/h3-5H,2,6H2,1H3,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWVNWBIIBFQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

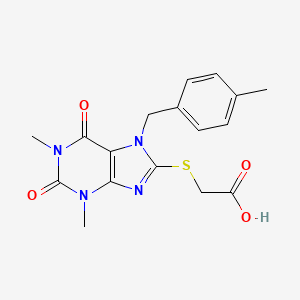
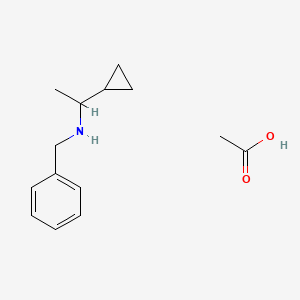
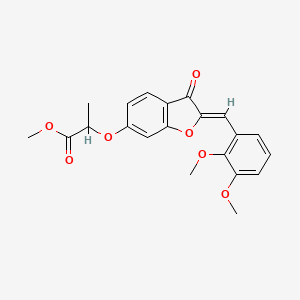
![1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2813967.png)


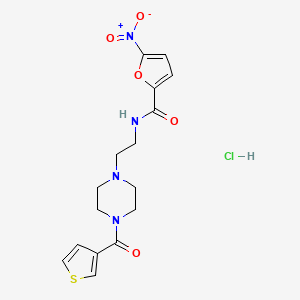
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B2813971.png)
![3-(2-fluorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813972.png)
![5-Bromo-imidazo[1,2-a]pyridine HCl](/img/structure/B2813973.png)

![(6-Methoxypyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2813975.png)
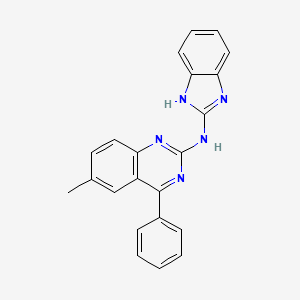
![N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2813979.png)